2-Phenyl-1-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
CAS No. |
823814-03-5 |
|---|---|
Molecular Formula |
C20H23NSi |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
trimethyl-[2-(2-phenyl-3,4-dihydro-1H-isoquinolin-1-yl)ethynyl]silane |
InChI |
InChI=1S/C20H23NSi/c1-22(2,3)16-14-20-19-12-8-7-9-17(19)13-15-21(20)18-10-5-4-6-11-18/h4-12,20H,13,15H2,1-3H3 |
InChI Key |
RNADKVZUFKLYHL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1C2=CC=CC=C2CCN1C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the tetrahydroisoquinoline core reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Trimethylsilyl and Ethynyl Groups: This step involves the use of a trimethylsilylacetylene reagent, which reacts with the phenyl-substituted tetrahydroisoquinoline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the trimethylsilyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-1-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
The 1-position of tetrahydroisoquinoline derivatives is a critical site for functionalization. Key analogs include:
Key Observations :
Metabolic and Pharmacokinetic Properties
- Blood-Brain Barrier (BBB) Penetration: Both 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-TIQ (1MeTIQ) cross the BBB efficiently, with brain concentrations 4.5-fold higher than blood levels . The TMS-ethynyl substituent’s lipophilicity may further enhance BBB penetration compared to polar derivatives like thiocyanato or phosphonic acid analogs .
- Metabolic Stability: TIQ and 1MeTIQ are primarily excreted unchanged (>70%), with minor hydroxylation or N-methylation metabolites . The TMS-ethynyl group’s resistance to oxidative metabolism could improve in vivo stability.
Biological Activity
2-Phenyl-1-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C15H19NOSi
- Molecular Weight : 273.39 g/mol
- Density : 0.993 g/cm³
- Boiling Point : 281.9 °C at 760 mmHg
- Flash Point : 124.3 °C
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit various enzymes involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways : They may affect pathways such as MYC and ferroptosis, which are crucial in cancer biology.
- Induction of Apoptosis : Some studies suggest that these compounds can promote programmed cell death in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, a study on a derivative showed significant inhibition of colorectal cancer (CRC) cell lines (HCT116, HT-29) with an IC50 value indicating effective cytotoxicity . The mechanism involved apoptosis and autophagy induction, suggesting a similar pathway might be applicable to this compound.
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives may possess neuroprotective properties. They have been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Study | Compound | Biological Activity | Mechanism |
|---|---|---|---|
| TG1 | Anticancer | Induces apoptosis and autophagy | |
| Various | Neuroprotection | Reduces oxidative stress |
Notable Research Findings
Q & A
Q. How is 2-Phenyl-1-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroisoquinoline identified and characterized in academic research?
The compound is typically identified using spectroscopic techniques such as NMR (¹H, ¹³C) and mass spectrometry (MS). Structural confirmation often relies on X-ray crystallography for unambiguous assignment of stereochemistry, as demonstrated in studies of related tetrahydroisoquinoline derivatives . Basic identification parameters include CAS numbers (e.g., 3340-78-1 for the core structure) and molecular formulas (C15H15N for the unsubstituted analog) .
Q. What are common synthetic approaches to access tetrahydroisoquinoline derivatives like this compound?
Synthesis often involves cyclization strategies. For example, intramolecular cyclization of intermediates derived from epichlorohydrin and aromatic amines has been employed to form the tetrahydroisoquinoline core . Substituents like the trimethylsilyl-ethynyl group are introduced via Sonogashira coupling or nucleophilic substitution post-cyclization . Key steps include regioselective ring closure and purification via column chromatography .
Q. Which analytical techniques are critical for structural validation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions and confirm stereochemistry.
- X-ray Crystallography : Provides definitive proof of molecular geometry, as seen in studies of structurally similar triazole-isoquinoline hybrids .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and functional groups .
Q. What safety protocols are recommended for handling tetrahydroisoquinoline derivatives in the lab?
While specific safety data for this compound is limited, general precautions for tetrahydroisoquinolines include:
- Use of PPE (gloves, goggles, lab coats).
- Work in a fume hood to avoid inhalation of vapors.
- Proper disposal of halogenated solvents (e.g., dichloromethane) used in synthesis .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of bifunctional tetrahydroisoquinoline derivatives be addressed?
Regioselectivity in cyclization steps (e.g., forming two tetrahydroisoquinoline rings in a single molecule) is controlled by steric and electronic factors. For example, electron-rich aromatic rings favor electrophilic attack at specific positions, as observed in the synthesis of N,N'-di(3-chloro-2-hydroxypropyl) derivatives . Optimizing reaction temperature and solvent polarity (e.g., using nitrobenzene for oxidative cyclization) further enhances selectivity .
Q. What computational methods are used to predict the biological activity of this compound?
Molecular docking and density functional theory (DFT) calculations assess interactions with biological targets (e.g., enzymes or receptors). For instance, molecular modeling of triazole-isoquinoline hybrids identified potential binding modes with antimicrobial targets . Software like AutoDock or Schrödinger Suite is commonly used, with validation via comparative analysis of experimental bioactivity data .
Q. Why are bifunctional tetrahydroisoquinoline derivatives understudied, and how can their synthesis be optimized?
Bifunctional derivatives pose synthetic challenges due to competing reaction pathways. Evidence suggests that stepwise functionalization—introducing one substituent before the second—improves yield. For example, pre-functionalizing the aromatic ring with a trimethylsilyl group prior to ethynylation reduces side reactions . Recent advances in transition-metal catalysis (e.g., Pd-mediated cross-coupling) also enable precise control over substitution patterns .
Q. How should researchers resolve contradictions in reported synthetic yields for similar compounds?
Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, a study on epichlorohydrin-mediated cyclization found that excess reagent (≥2 equiv.) and prolonged heating (12–24 hrs) are essential for >80% yield . Cross-referencing NMR data with published spectra (e.g., in PubChem or crystallographic databases) ensures analytical consistency .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
